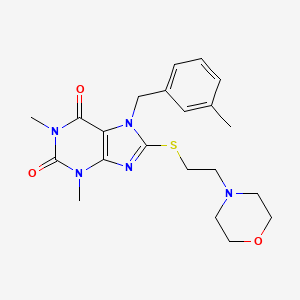

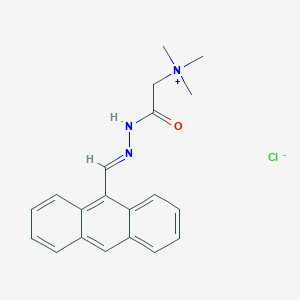

methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Mesomeric Betaines as Fluorescent Dipoles

Research on related quinoline derivatives has shown the synthesis of mesomeric betaines that exhibit fluorescent properties. These compounds, constructed from quinolinium cations and carboxylate anions, demonstrate potential in fluorescence spectroscopy, indicating their utility in analytical and diagnostic applications (Smeyanov et al., 2017).

Synthesis of Quinoline Amino Acid Esters

The development of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl amino] alkanoates showcases the chemical versatility of quinoline derivatives. These compounds serve as key intermediates for further chemical reactions, highlighting their importance in synthetic organic chemistry (Fathala & Pazdera, 2017).

Antimicrobial Agent Synthesis

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds demonstrate potential as antibacterial and antifungal agents, suggesting their applicability in developing new therapeutic agents (Desai et al., 2007).

Luotonin A Derivatives and Regioselectivity

The synthesis of new Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has revealed remarkable regioselectivities. These findings contribute to the field of medicinal chemistry by providing insights into the synthesis of complex molecules with potential biological activities (Atia et al., 2017).

Directing Groups for sp3 C-H Bond Functionalization

Research on 1-aminopyridinium ylides, related to quinoline derivatives, has shown their efficacy as directing groups for the functionalization of sp3 C-H bonds. This opens new avenues for molecular modifications and the synthesis of complex organic molecules (Le et al., 2019).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 2-amino-3-carbethoxy-1,2-dihydroquinoline with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-amino-3-carbethoxy-1,2-dihydroquinoline", "2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine", "Methyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: 2-amino-3-carbethoxy-1,2-dihydroquinoline is reacted with 2-(3,4-dihydroquinolin-1(2H)-yl)ethylamine in ethanol in the presence of triethylamine as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then cyclized by heating with sodium bicarbonate in ethanol to form the cyclized product.", "Step 3: The cyclized product is then esterified by reacting with methyl chloroformate in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: The final product is purified by recrystallization from chloroform." ] } | |

CAS RN |

1251693-72-7 |

Molecular Formula |

C22H23N3O3 |

Molecular Weight |

377.444 |

IUPAC Name |

methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26) |

InChI Key |

YTNXLEQXJKMFPO-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)